(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid
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Overview
Description
(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid is a natural product found in Nocardiopsis lucentensis with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Fused Pyranones : Methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, is used in the synthesis of various fused pyranones, which are significant in the creation of complex heterocyclic structures (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
- Substituted Amino Acid Derivatives : The molecular structures of substituted 3-amino-2-benzoylaminopropenoic acid derivatives, similar in structure, indicate significant potential for chemical syntheses, retaining the Z configuration throughout transformations (Djinović-Carugo et al., 1994).
Heterocyclic System Preparation
- Preparation of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are key synthons for creating polysubstituted heterocyclic systems, highlighting the versatility of benzoylamino compounds in complex heterocyclic syntheses (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Medicinal Chemistry Applications
- Local Anesthetic and Platelet Antiaggregating Activities : Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates show significant local anesthetic and platelet antiaggregating activities, demonstrating the medical potential of benzoylamino derivatives in therapeutic applications (Mosti et al., 1994).
properties
Molecular Formula |
C28H42N6O5 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R,4Z)-1-[(2S)-2-benzamido-6-(diaminomethylideneamino)hexanoyl]-4-ethylidene-3-methylpyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H42N6O5/c1-5-19-16-34(23(18(19)4)25(36)33-22(27(38)39)15-17(2)3)26(37)21(13-9-10-14-31-28(29)30)32-24(35)20-11-7-6-8-12-20/h5-8,11-12,17-18,21-23H,9-10,13-16H2,1-4H3,(H,32,35)(H,33,36)(H,38,39)(H4,29,30,31)/b19-5+/t18-,21+,22+,23+/m1/s1 |
InChI Key |
BJWAMDSUOTWAAR-UQFBLIRTSA-N |
Isomeric SMILES |
C/C=C/1\CN([C@@H]([C@@H]1C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](CCCCN=C(N)N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=C1CN(C(C1C)C(=O)NC(CC(C)C)C(=O)O)C(=O)C(CCCCN=C(N)N)NC(=O)C2=CC=CC=C2 |
synonyms |
lucentamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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